N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide
CAS No.: 2189498-10-8
Cat. No.: VC11590166
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2189498-10-8 |
---|---|
Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide |
Standard InChI | InChI=1S/C12H17N3O2/c1-3-12(16)13-11-7-10(14-15(11)2)9-5-4-6-17-8-9/h3,7,9H,1,4-6,8H2,2H3,(H,13,16) |
Standard InChI Key | NBNFSTFJISZGDN-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC(=N1)C2CCCOC2)NC(=O)C=C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide, reflecting its pyrazole ring substituted at the 3-position with a methyl group, at the 5-position with an oxane (tetrahydropyran) ring, and an acrylamide side chain . The molecular formula corresponds to a monoisotopic mass of 235.1321 Da.
Structural Depiction
The compound’s 2D structure (Figure 1) comprises:
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A pyrazole ring (positions 1–5) with:
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Methyl group at N1
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Oxan-3-yl group at C3
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The oxane ring adopts a chair conformation, while the acrylamide group introduces electrophilic reactivity due to the α,β-unsaturated carbonyl system.
Table 1: Key Identifiers of N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide
Property | Value |
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CAS Number | 2189498-10-8 |
Molecular Formula | |
Molecular Weight | 235.28 g/mol |
IUPAC Name | N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide |
SMILES | CN1C(=CC(=N1)C2CCCOC2)NC(=O)C=C |
InChIKey | NBNFSTFJISZGDN-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous pyrazole derivatives suggest a multi-step approach:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .
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Oxane Ring Introduction: Nucleophilic substitution or coupling reactions using oxane-3-yl boronic acids under Suzuki–Miyaura conditions.
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Acrylamide Installation: Acylation of the pyrazole amine with acryloyl chloride in the presence of a base (e.g., EtN) .
A regioisomeric mixture may form during pyrazole synthesis, necessitating chromatographic separation .
Analytical Characterization
Key characterization data include:
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS expected to show [M+H] at m/z 236.1.
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HPLC Purity: Reported as ≥95% using reverse-phase C18 columns.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar acrylamide and oxane groups:
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water .
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Stability: Susceptible to hydrolysis of the acrylamide moiety under acidic or basic conditions .
Table 2: Physicochemical Parameters
Parameter | Value/Description |
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LogP (Predicted) | 1.2 (Moderate lipophilicity) |
Hydrogen Bond Donors | 2 (NH of acrylamide and pyrazole) |
Hydrogen Bond Acceptors | 4 (2 carbonyl O, 2 ether O) |
Hypothetical Biological Activity
Antibacterial and Antifungal Prospects
Pyrazole derivatives exhibit antimicrobial activity by disrupting membrane integrity or enzyme function. The oxane ring could enhance bioavailability, as seen in macrolide antibiotics.
Research Directions
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